Ziagen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Abacavir sulfate is an azaheterocycle sulfate salt that is the sulfate salt of the HIV-1 reverse transcriptase inhibitor abacavir. It derives from an abacavir.
Abacavir is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in adults and children 3 months of age and older. Abacavir is always used in combination with other HIV medicines.
Abacavir Sulfate is a sulfate salt form of abacavir, a nucleoside reverse transcriptase inhibitor analog of guanosine. This agent decreases HIV viral loads, retards or prevents the damage to the immune system, and reduces the risk of developing AIDS.
Applications De Recherche Scientifique
Enhancement of Antiviral Potency
Application of phosphoramidate pronucleotide (ProTide) technology to abacavir significantly increases its anti-HIV potency. This enhancement is attributed to increased levels of carbovir triphosphate formed in cells upon exposure to the abacavir ProTide, compared to the parent abacavir compound (Mcguigan et al., 2005).
Metabolic Activation by Human Liver Cytosol and Alcohol Dehydrogenase Isozymes
Abacavir is metabolized via oxidation of a primary betagamma unsaturated alcohol to a carboxylic acid. This process is mediated by human cytosol and specific isozymes of alcohol dehydrogenase (ADH), and it's a major route of abacavir's metabolism (Walsh et al., 2002).
Efficient Synthesis of Abacavir
An efficient synthesis process for abacavir has been developed, overcoming problematic steps in earlier methods. This improved synthesis involves the construction of the purine component from a chiral cyclopentenyl precursor (Daluge et al., 2000).
Postmarketing Safety Analysis in Japan
Postmarketing surveillance conducted in Japan for Ziagen (abacavir sulfate) has contributed valuable safety data, indicating its use in the treatment of HIV (Kurita et al., 2014).
Molecular Mechanism of Inhibition and Drug Resistance
Insights into the molecular mechanism of inhibition of HIV-1 RT and drug resistance, specifically regarding the active compound carbovir triphosphate derived from abacavir, have been explored. These findings are crucial for understanding and improving antiviral treatments (Ray et al., 2002).
Use in Pediatric Treatments
Despite limited data, abacavir has features that make it useful in pediatric antiretroviral treatments, highlighting its role in broader HIV management strategies (Levin, 2002).
Analysis of this compound and Its Metabolites
Capillary electrophoresis-ion trap mass spectrometry has been used to analyze this compound and its phosphorylated metabolites. This method is crucial for understanding the pharmacokinetics and dynamics of the drug (Cai et al., 2003).
Mécanisme D'action
Target of Action
Abacavir sulfate, also known as Ziagen, is a powerful nucleoside analog reverse transcriptase inhibitor (NRTI) primarily used to treat HIV and AIDS . Its primary target is the HIV-1 reverse transcriptase (RT), an enzyme crucial for the replication of the HIV virus .
Mode of Action
Abacavir interacts with its target, the HIV-1 reverse transcriptase, by mimicking the natural substrate of the enzyme . Once inside the cell, abacavir is converted by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP), an analogue of deoxyguanosine-5’-triphosphate (dGTP) . CBV-TP competes with the natural substrate dGTP and gets incorporated into the viral DNA, thereby inhibiting the activity of HIV-1 reverse transcriptase .
Biochemical Pathways
The primary biochemical pathway affected by abacavir is the replication process of the HIV virus. By inhibiting the reverse transcriptase enzyme, abacavir prevents the conversion of viral RNA into DNA, a critical step in the replication of retroviruses like HIV .
Pharmacokinetics
Abacavir has a bioavailability of 83%, indicating a high degree of absorption in the body . It is metabolized in the liver and has an elimination half-life of approximately 1.54 ± 0.63 hours . The excretion of abacavir involves both the kidneys (1.2% abacavir, 30% 5’-carboxylic acid metabolite, 36% 5’-glucuronide metabolite, 15% unidentified minor metabolites) and fecal route (16%) .
Result of Action
The molecular effect of abacavir’s action is the inhibition of viral DNA synthesis, which results in the prevention of HIV replication . On a cellular level, this leads to a decrease in viral load and an increase in CD4 cell counts, improving the immune response against infections .
Action Environment
The efficacy and stability of abacavir can be influenced by various environmental factors. For instance, genetic factors can play a role, as certain genetic profiles are associated with a higher risk of hypersensitivity to abacavir . Additionally, the presence of other medications can impact the effectiveness and side effects of abacavir. For example, a study found that methadone clearance increased when taken with abacavir .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Ziagen, or abacavir, is a nucleoside reverse transcriptase inhibitor (NRTI). It works by inhibiting the activity of HIV-1 reverse transcriptase, an enzyme crucial for the replication of the HIV virus . It does this by competing with the natural substrate dGTP and by its incorporation into viral DNA .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly those infected with HIV. It is used in combination with other antiretroviral agents to treat HIV-1 infection . Common side effects include nausea, headache, malaise and fatigue, nausea and vomiting, and dreams/sleep disorders .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway of Ziagen involves the conversion of guanosine to abacavir through a series of chemical reactions.", "Starting Materials": [ "Guanosine", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Sodium bicarbonate", "Sodium borohydride", "Acetic acid", "Chloroacetic acid", "Sodium methoxide", "Sodium nitrite", "Sulfuric acid", "Sodium azide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Guanosine is treated with sodium hydroxide and hydrochloric acid to form guanine.", "Guanine is then reacted with methanol and acetic anhydride to form 9-(2,3-dideoxy-β-D-ribofuranosyl)guanine.", "9-(2,3-dideoxy-β-D-ribofuranosyl)guanine is then treated with sodium bicarbonate and chloroacetic acid to form 9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate.", "9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate is then reduced with sodium borohydride and acetic acid to form 9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-methoxymethyl ether.", "9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-methoxymethyl ether is then reacted with sodium methoxide and chloroacetic acid to form 9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-azido-3'-deoxythymidine.", "9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-azido-3'-deoxythymidine is then treated with sulfuric acid and sodium nitrite to form 9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-thiocyanate.", "9-(2,3-dideoxy-β-D-ribofuranosyl)guanine-5'-acetate-3'-thiocyanate is then reacted with sodium azide and hydrogen gas in the presence of palladium on carbon to form abacavir.", "Abacavir is then purified and formulated into Ziagen tablets." ] } | |
Numéro CAS |
136777-48-5 |
Formule moléculaire |
C14H19ClN6O |
Poids moléculaire |
322.79 g/mol |
Nom IUPAC |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C14H18N6O.ClH/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1H/t8-,10+;/m1./s1 |
Clé InChI |
QXNOPHSMRJNHHG-SCYNACPDSA-N |
SMILES isomérique |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.Cl |
SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O |
SMILES canonique |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.